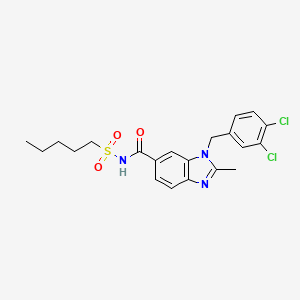
Seco-DUBA
Übersicht
Beschreibung
Seco-DUBA, auch bekannt als Seco-DUocarmycin HydroxyBenzamid Azaindol, ist eine Prodrugform von Duocarmycin. Duocarmycine sind potente DNA-alkylierende Agenzien, die an die kleine Furche der DNA binden und so zum Zelltod führen. This compound ist besonders bekannt für seine Verwendung bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs), bei denen es als zytotoxisches Payload dient .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Seco-DUBA umfasst mehrere Schritte. Ein Verfahren beginnt mit der separaten Herstellung der DNA-alkylierenden Einheit und der DNA-bindenden Einheit. Die DNA-alkylierende Einheit wird aus Methyl-4-Hydroxybenzoat über eine Reihe von Reaktionen synthetisiert, darunter Chlormethylierung und Esterhydrolyse . Die DNA-bindende Einheit wird hergestellt, indem die tert-Butoxycarbonyl-Schutzgruppe unter sauren Bedingungen entfernt und anschließend mit der DNA-alkylierenden Einheit unter Verwendung einer EDC-vermittelten Kupplung gekoppelt wird .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab nach denselben Synthesewegen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Reinigungsschritte, wie z. B. hydrophobe Interaktionschromatographie, um die Homogenität des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Seco-DUBA unterliegt mehreren Arten von chemischen Reaktionen, die sich in erster Linie auf seine Aktivierung und Kupplung an Antikörper konzentrieren:
Oxidation und Reduktion: Diese Reaktionen sind typischerweise nicht an der Aktivierung von this compound beteiligt.
Substitution: Die Hydroxylgruppen in this compound sind geeignet, um über Linker an Antikörper zu koppeln.
Wissenschaftliche Forschungsanwendungen
Seco-DUBA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
This compound entfaltet seine Wirkung durch seine Umwandlung in die aktive Duocarmycin-Form, die an die kleine Furche der DNA bindet und diese alkyliert. Dies führt zu DNA-Schäden und anschließendem Zelltod. Die molekularen Zielstrukturen sind in erster Linie die DNA-Stränge, und die beteiligten Wege umfassen die Induktion der Apoptose in Krebszellen .
Wirkmechanismus
Seco-DUBA exerts its effects through its conversion to the active duocarmycin form, which binds to the minor groove of DNA and alkylates it. This leads to DNA damage and subsequent cell death. The molecular targets are primarily the DNA strands, and the pathways involved include the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-9-methyl-1,2-dihydrobenzo[e]indole-3-carbonyl]imidazo[1,2-a]pyridin-6-yl]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN4O4/c1-16-3-2-4-21-24(36)11-23-27(26(16)21)18(12-30)13-34(23)29(38)22-15-33-14-19(7-10-25(33)32-22)31-28(37)17-5-8-20(35)9-6-17/h2-11,14-15,18,35-36H,12-13H2,1H3,(H,31,37)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAFBYLFRCCWNB-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)O)CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227961-59-2 | |
| Record name | Seco-duocarmycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227961592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SECO-DUOCARMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYF7MUE6JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


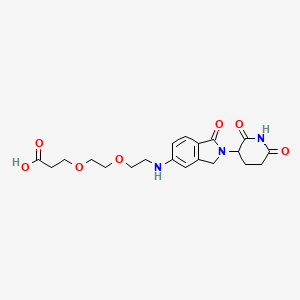


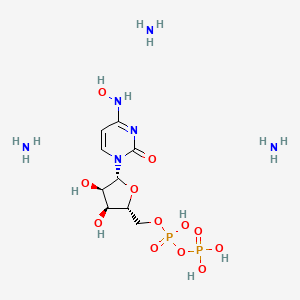

![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
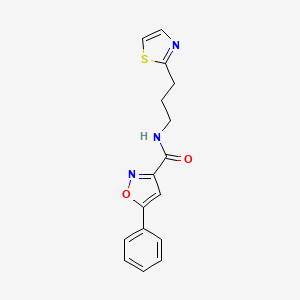
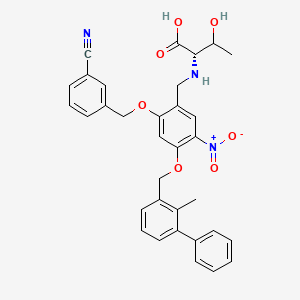


![3-amino-N-[(2S)-6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8195946.png)
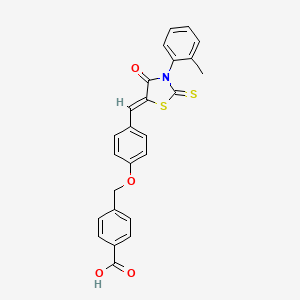
![N-[5-[[5-chloro-4-(naphthalen-2-ylamino)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B8195952.png)
